Ethyl 5-(aminomethyl)-2-phenyl-3-furoate
Description
Ethyl 5-(aminomethyl)-2-phenyl-3-furoate is a furan-based ester derivative characterized by a phenyl group at the 2-position and an aminomethyl substituent at the 5-position of the furan ring. This compound has been studied in the context of synthetic organic chemistry, particularly in reactions involving beta-irradiation of biomass components, where it is generated as an ester derivative of a tetrahydroxybutyl-substituted intermediate . Its structural features, including the electron-rich furan core and reactive aminomethyl group, make it a candidate for further functionalization in drug discovery or materials science.
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3.ClH/c1-2-17-14(16)12-8-11(9-15)18-13(12)10-6-4-3-5-7-10;/h3-8H,2,9,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYNTJRJNRVRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(aminomethyl)-2-phenyl-3-furoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone using reagents like sodium cyanoborohydride.
Esterification: The esterification of the furan ring with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid results in the formation of the ethyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)-2-phenyl-3-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-(aminomethyl)-2-phenyl-3-furoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)-2-phenyl-3-furoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenyl and furan rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in the substituents on the furan ring and the ester moiety. Below is a comparative analysis:
Table 1: Key Structural Features of Ethyl 5-(aminomethyl)-2-phenyl-3-furoate and Analogues
Reactivity and Functional Group Analysis
- Aminomethyl vs. Aminophenyl: The aminomethyl group in the target compound offers a primary amine for nucleophilic reactions (e.g., amide bond formation), whereas Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate (Table 1) contains a secondary amine linked to an aromatic ring, reducing its reactivity but improving stability .
- Acetyl vs. Aminomethyl: Ethyl 5-acetyl-2-methyl-3-furoate lacks an amine but includes a ketone, making it suitable for condensation reactions (e.g., Knoevenagel) .
- Heteroaromatic Substituents : Ethyl 5-(3-methyl-2-pyridyl)-2-furoate introduces a pyridine ring, enhancing solubility in polar solvents and metal-binding capacity .
Biological Activity
Ethyl 5-(aminomethyl)-2-phenyl-3-furoate (CAS#: 944467-97-4) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 281.73 g/mol
- Structure : The compound consists of a furan ring substituted with an aminomethyl group and a phenyl group, which may influence its biological interactions.
Pharmacological Properties
This compound has shown promising pharmacological activities, particularly in the following areas:
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Anti-inflammatory Activity :
- The compound has been evaluated for its ability to inhibit certain enzymes involved in inflammatory pathways. For instance, it has been reported to inhibit the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), compounds known for their anti-inflammatory properties .
- Cytotoxicity and Antitumor Effects :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of sEH, leading to increased levels of EETs, which can exert anti-inflammatory effects.
- Cell Signaling Modulation : It may influence various signaling pathways, including those associated with apoptosis and cell cycle regulation.
Case Study 1: In Vivo Anti-inflammatory Efficacy
A study investigated the efficacy of this compound in a murine model of acute pancreatitis. The results indicated significant reductions in inflammatory markers and improved histological outcomes in treated animals compared to controls. This suggests potential therapeutic applications for inflammatory conditions .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays were conducted on several cancer cell lines, including breast and prostate cancer cells. This compound exhibited IC values in the low micromolar range, indicating strong cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
